4-(Piperidin-3-yl)phenol hydrochloride
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Overview
Description
4-(Piperidin-3-yl)phenol hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and phenol, an aromatic compound. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives often exert their effects by interacting with various cellular targets and modulating their activity .
Biochemical Pathways
Piperidine derivatives in general can influence a variety of biochemical pathways depending on their specific structure and the biological target they interact with .
Pharmacokinetics
Piperidine derivatives, due to their diverse structures, can have varied pharmacokinetic properties .
Result of Action
Piperidine derivatives can have a range of effects at the molecular and cellular level, including inhibition of cell migration and cell cycle arrest, which can inhibit the survivability of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)phenol hydrochloride typically involves the reaction of piperidine derivatives with phenol under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with a halogenated phenol in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-3-yl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Various substituted piperidines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(Piperidin-3-yl)phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Phenol: An aromatic compound with a hydroxyl group attached to the benzene ring.
4-(Piperidin-1-yl)pyridine: A compound with a similar piperidine ring structure but different substitution pattern.
Uniqueness: 4-(Piperidin-3-yl)phenol hydrochloride is unique due to its specific combination of a piperidine ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-piperidin-3-ylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJBQSXAKPAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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